molecular formula C19H22N4O5S B2734035 4-[4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide CAS No. 2380185-42-0

4-[4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B2734035
CAS No.: 2380185-42-0
M. Wt: 418.47
InChI Key: MQYHDKJYGUOFJI-UHFFFAOYSA-N
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Description

4-[4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide typically involves multiple steps, each requiring specific reagents and conditions. One common method involves the reaction of 2-methoxypyridine with piperazine to form an intermediate, which is then further reacted with N,N-dimethylbenzenesulfonamide under controlled conditions . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the compound may yield various oxidized derivatives, while reduction may produce reduced forms with different functional groups .

Mechanism of Action

The mechanism of action of 4-[4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme . This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Several compounds share structural similarities with 4-[4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide, including:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

4-[4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carbonyl]-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S/c1-21(2)29(26,27)16-6-4-14(5-7-16)19(25)22-10-11-23(18(24)13-22)15-8-9-20-17(12-15)28-3/h4-9,12H,10-11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYHDKJYGUOFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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